![molecular formula C10H15NO3 B6142928 2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol CAS No. 1020951-60-3](/img/structure/B6142928.png)

2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

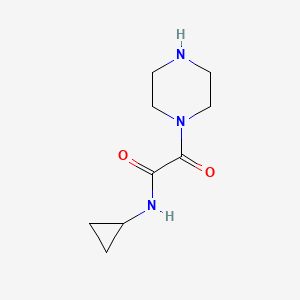

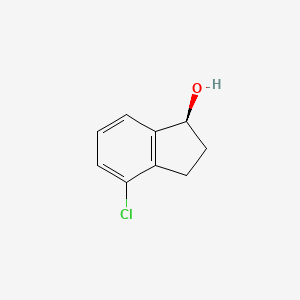

“2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol” is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H15NO3 . This indicates that the molecule consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted boiling point of approximately 347.1°C at 760 mmHg and a predicted density of approximately 1.1 g/cm3 . The refractive index is predicted to be 1.55 at 20°C .Aplicaciones Científicas De Investigación

AMPE has a wide range of applications in scientific research. It is used as a building block in the synthesis of a variety of compounds, such as drugs, dyes, and fragrances. It is also used in biochemistry and physiology research as a tool for studying enzyme activity, protein structure, and cellular signaling pathways. In addition, AMPE is used in the synthesis of polymers and other materials for industrial applications.

Mecanismo De Acción

The mechanism of action of AMPE is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. AMPE is capable of binding to proteins, which can alter their structure and function. It is also able to interact with enzymes, which can affect their activity and the rate at which they catalyze reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of AMPE depend on the concentration and duration of exposure. At low concentrations, AMPE can act as an inhibitor of enzymes, leading to a decrease in the rate of enzymatic reactions. At higher concentrations, AMPE can act as an activator of enzymes, leading to an increase in the rate of enzymatic reactions. In addition, AMPE has been shown to alter the structure and function of proteins, leading to changes in cellular signaling pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of AMPE in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and its low cost makes it a cost-effective tool for research. In addition, AMPE is relatively stable and can be stored for long periods of time without significant degradation.

However, there are also some limitations to the use of AMPE in laboratory experiments. It is not water soluble, so it must be dissolved in an organic solvent before use. In addition, its interaction with proteins and enzymes can lead to unpredictable results, making it difficult to control and interpret experiments.

Direcciones Futuras

There are a number of potential future directions for research involving AMPE. It could be used to study the structure and function of proteins and enzymes in greater detail, as well as to develop better methods for synthesizing and purifying compounds. In addition, AMPE could be used to develop new drugs, dyes, and fragrances, as well as new materials for industrial applications. Finally, AMPE could be used to develop new techniques for controlling and manipulating cellular signaling pathways.

Métodos De Síntesis

AMPE can be synthesized from the reaction of 4-amino-2-methoxyphenol (AMOP) and ethylene oxide. In this reaction, AMOP is treated with ethylene oxide in the presence of an acid catalyst such as sulfuric acid. The reaction yields AMPE as the major product, along with a small amount of 4-amino-2-ethoxyphenol as a by-product. The reaction is typically carried out in an aqueous solution at a temperature of 80-100°C.

Propiedades

IUPAC Name |

2-[4-(aminomethyl)-2-methoxyphenoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-10-6-8(7-11)2-3-9(10)14-5-4-12/h2-3,6,12H,4-5,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZLTWFKYDQRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)

![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)

![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)

![3-[(benzylsulfanyl)methyl]aniline](/img/structure/B6142918.png)

![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)